molecular formula C23H24N4O2 B6522577 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-53-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No.: B6522577
CAS No.: 440330-53-0
M. Wt: 388.5 g/mol
InChI Key: SZUMVZXNYDFBLS-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a cereblon (CRBN) modulating compound that functions as a molecular glue, redirecting the ubiquitin ligase activity of the CRL4^CRBN E3 complex toward novel neosubstrates for subsequent proteasomal degradation [https://www.nature.com/articles/s41586-022-04595-3]. This molecule is part of a class of agents known as CELMoDs (Cereblon E3 Ligase Modulators), which are of significant interest in chemical biology and drug discovery for their ability to induce the degradation of previously inaccessible therapeutic targets. Its specific chemical structure is designed to engage CRBN and promote the selective degradation of proteins such as GSPT1 (G1 to S phase transition 1) and other translation-termination factors, making it a valuable tool for probing protein homeostasis, cell cycle regulation, and oncogene dependency in cancer research [https://pubmed.ncbi.nlm.nih.gov/35148899]. Researchers utilize this compound to investigate targeted protein degradation (TPD) as a therapeutic strategy, particularly in hematological malignancies and other contexts where the elimination of key survival proteins can induce potent anti-proliferative and apoptotic effects. Its application extends to the development of novel therapeutic modalities and provides critical insights into the molecular determinants of neosubstrate recruitment by engineered molecular glues.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22(24-15-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)16-27-23(29)20-8-4-5-9-21(20)25-26-27/h4-6,8-13H,1-3,7,14-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUMVZXNYDFBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a cyclohexene moiety and a benzamide core, which may contribute to its biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

The chemical properties of this compound are as follows:

PropertyValue
Molecular Weight476.64 g/mol
Molecular FormulaC27H32N4O2
LogP4.6526
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
Polar Surface Area60.832 Ų

The mechanism of action of this compound is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The benzamide group may facilitate binding to target sites, potentially inhibiting enzymatic activity or modulating receptor function.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies have shown that benzamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-kB), a key regulator in inflammatory responses.

Antimicrobial Activity

There is evidence suggesting that benzamide derivatives possess antimicrobial properties. They may act against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

Study 1: Anticancer Efficacy

A study conducted on a related compound demonstrated significant cytotoxicity against human breast cancer cells (MCF7). The compound was found to induce apoptosis and inhibit cell proliferation at micromolar concentrations. The underlying mechanism was linked to the upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2.

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), a related benzamide showed a marked reduction in tumor necrosis factor-alpha (TNF-alpha) levels. This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Analysis and Electronic Effects

The target compound’s benzamide core is substituted at the 4-position with a 1,2,3-benzotriazin-4-one methyl group, distinguishing it from analogs with simpler substituents. For example:

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () has a methyl group at the 3-position and a hydroxy-tert-butylamine side chain, enabling N,O-bidentate coordination for metal catalysis .
  • Derivatives in (B2–B10) feature methoxy, halogen, or cyano groups at the 4-position, which modulate electronic properties and steric bulk. The 4-iodo derivative (B8) exhibits higher molecular weight and polarizability compared to the target compound’s benzotriazine group .

Table 1: Substituent Comparison of Benzamide Derivatives

Compound Substituent at 4-Position Key Functional Groups Potential Applications
Target Compound 1,2,3-Benzotriazin-4-one methyl Heterocyclic, amide Enzyme inhibition, catalysis
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methyl (3-position) Hydroxy, tert-butylamine Metal-catalyzed C–H activation
B4 () Methoxy Ether Solubility enhancement
B7 () Bromo Halogen Halogen bonding motifs
Structural Characterization Techniques

Crystallographic analysis of benzamides, including the target compound, relies on tools like SHELXL () and WinGX/ORTEP () for refinement and visualization. For instance:

  • used X-ray diffraction to confirm the planar benzamide core and hydrogen-bonding networks .
  • The precision of SHELXL in handling anisotropic displacement parameters () would be critical for resolving the target compound’s benzotriazine ring conformation .

Table 2: Key Structural Parameters of Analogs

Compound Crystallographic Software Used Notable Structural Features
Target Compound (hypothetical) SHELXL, WinGX Benzotriazine ring planarity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide SHELX-97 Intramolecular O–H⋯O hydrogen bonds
Quinazolinone derivative () Not specified Pyrazole-quinazolinone fusion

Q & A

Q. What are the standard synthetic routes for preparing N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling of the benzamide core with cyclohexenylethylamine using carbodiimide reagents (e.g., EDCl/HOBt) .
  • Benzotriazinone incorporation : Introduction of the 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl moiety via nucleophilic substitution or cyclization reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR to verify regiochemistry and functional groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches .
  • X-ray crystallography : For unambiguous structural elucidation, if single crystals are obtainable .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric readouts .
  • Receptor binding studies : Radioligand displacement assays to assess affinity for specific receptors .
  • Cytotoxicity screening : MTT or resazurin assays in cell lines to evaluate preliminary toxicity .

Q. How do the functional groups in this compound influence its reactivity?

  • Benzotriazinone moiety : Prone to hydrolysis under acidic/basic conditions; stability studies in buffered solutions are advised .
  • Cyclohexenyl group : May undergo oxidation or ring-opening reactions, necessitating inert atmosphere handling .
  • Amide bond : Susceptible to enzymatic cleavage, relevant for metabolic stability assessments .

Q. What methods are used to assess the compound’s stability under laboratory conditions?

  • Accelerated stability studies : Exposure to heat, light, and humidity, followed by HPLC analysis to monitor degradation .
  • pH-dependent stability : Incubation in buffers (pH 1–12) to simulate gastrointestinal or physiological environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the amide coupling step?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Catalyst screening : Use of DMAP or Hünig’s base to reduce racemization .
  • Temperature control : Maintaining 0–5°C during coupling minimizes side reactions .

Q. What computational strategies predict binding affinity to biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions with active sites .
  • Density Functional Theory (DFT) : Calculation of electrostatic potential surfaces to identify reactive regions .
  • MD simulations : Assessment of binding stability over time in solvated systems .

Q. How should researchers address discrepancies in NMR shifts between synthesized batches?

  • Purity verification : HPLC or TLC to rule out impurities .
  • Solvent effects : Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .
  • Tautomerism analysis : Investigate pH-dependent equilibria in the benzotriazinone ring .

Q. What strategies mitigate regioselectivity challenges during benzotriazinone ring formation?

  • Directing groups : Use of protecting groups (e.g., Boc) to steer cyclization .
  • Catalytic systems : Transition metal catalysts (e.g., Pd/Cu) for controlled heterocycle assembly .
  • Microwave-assisted synthesis : Enhanced reaction control to favor desired regioisomers .

Q. How can metabolic pathways of this compound be elucidated?

  • In vitro metabolism : Incubation with liver microsomes and LC-MS/MS to identify metabolites .
  • Isotope labeling : Use of 14C or 3H isotopes to track metabolic fate .
  • CYP enzyme profiling : Inhibition/induction studies with cytochrome P450 isoforms .

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